

Geiparvarin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Geiparvarin*

Cat. No.: *B191289*

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An In-depth Technical Guide on the Chemical Structure, Properties, and Biological Activities of **Geiparvarin** for Researchers, Scientists, and Drug Development Professionals.

Introduction

Geiparvarin is a naturally occurring coumarin derivative first isolated from the leaves of the Australian willow, *Geijera parviflora*.^{[1][2]} This technical guide provides a comprehensive overview of **Geiparvarin**'s chemical structure, physicochemical properties, and biological activities, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Geiparvarin, with the IUPAC name 7-([(2E)-3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl]oxy)-2H-1-benzopyran-2-one, is a structurally complex molecule belonging to the coumarin class of compounds. Its unique structure, featuring a furanone moiety linked to a coumarin core via an unsaturated ether linkage, is believed to be crucial for its biological activity.

Chemical Identifiers

Identifier	Value
CAS Number	36413-91-9
Molecular Formula	C ₁₉ H ₁₈ O ₅
IUPAC Name	7-[[[(2E)-3-(5,5-Dimethyl-4-oxo-4,5-dihydrofuran-2-yl)but-2-en-1-yl]oxy]-2H-1-benzopyran-2-one
SMILES	<chem>CC(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)\C3=CC(=O)C(O3)(C)C</chem>
InChI	InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+

Physicochemical Properties

Property	Value	Reference
Molar Mass	326.34 g/mol	[3]
Melting Point	158-159 °C	
Boiling Point	533.0 ± 50.0 °C (Predicted)	
XLogP3	3.4	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	5	[3]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural elucidation and characterization of **Geiparvarin**.

Mass Spectrometry (MS):

m/z	Intensity
69	99.99
165	59.25
41	35.59
109	27.22
77	26.69

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While complete assigned spectra are not readily available in the literature, key chemical shifts can be inferred from studies of **Geiparvarin** and its analogues.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Infrared (IR) Spectroscopy:

Characteristic IR absorption bands for **Geiparvarin** are expected for the following functional groups.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

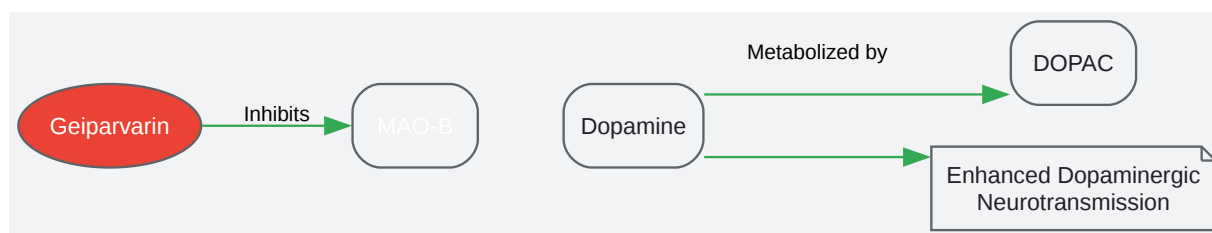
Wavenumber (cm ⁻¹)	Functional Group
~1720-1740	C=O (Lactone)
~1680-1700	C=O (Furanone)
~1600-1620	C=C (Aromatic and Alkene)
~1200-1300	C-O (Ether)

Biological Activities and Mechanism of Action

Geiparvarin has garnered significant interest due to its potent biological activities, primarily as a monoamine oxidase (MAO) inhibitor and a potential anticancer agent.

Monoamine Oxidase Inhibition

Geiparvarin is a potent and selective inhibitor of monoamine oxidase B (MAO-B).[14] MAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, **Geiparvarin** increases the levels of dopamine in the brain, a mechanism that is of significant interest for the treatment of neurodegenerative disorders such as Parkinson's disease.[15][16]

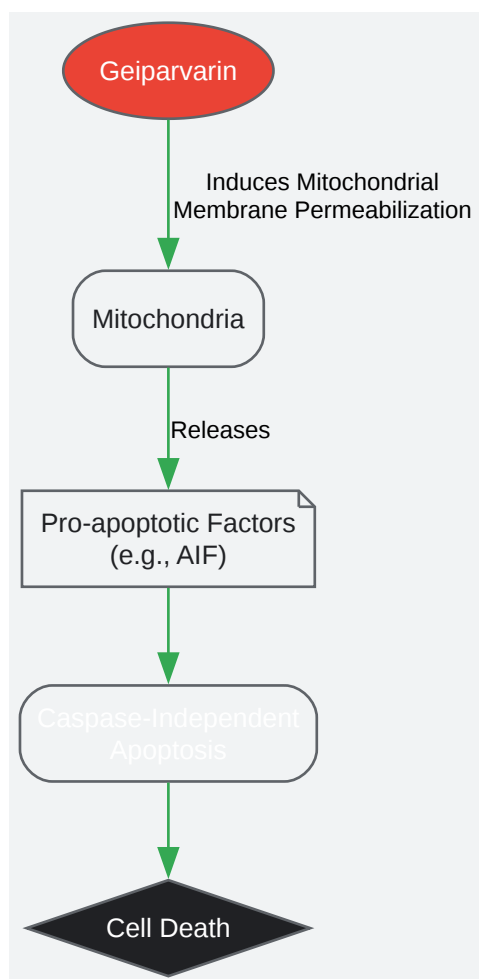


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Figure 1. Mechanism of MAO-B inhibition by **Geiparvarin**.

Anticancer Activity

Geiparvarin has demonstrated significant cytotoxic activity against various human tumor cell lines.[17] Studies on **Geiparvarin** and its analogues have shown that they can induce apoptosis in cancer cells.[1][18] Interestingly, the apoptotic pathway induced by some **Geiparvarin** derivatives does not appear to be mediated by the activation of caspase-3, suggesting a potentially novel mechanism of action.[1]



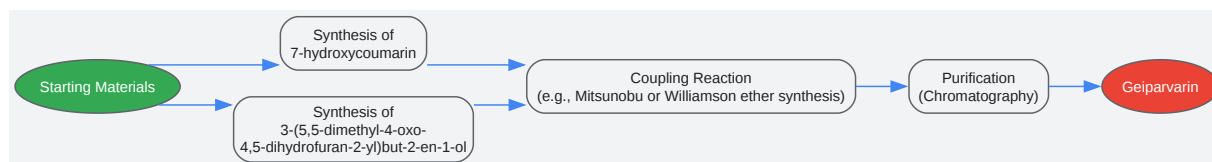
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Figure 2. Proposed caspase-independent apoptotic pathway induced by **Geiparvarin**.

Experimental Protocols

Synthesis

While a detailed, step-by-step total synthesis of **Geiparvarin** is not fully elaborated in a single source, the general synthetic strategies involve the construction of the coumarin and furanone moieties followed by their coupling. The synthesis of **Geiparvarin** analogues has been reported, providing a framework for its potential total synthesis.[19][20][21] A plausible synthetic workflow is outlined below.



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Figure 3. General synthetic workflow for **Geiparvarin**.

Isolation from *Geijera parviflora*

Geiparvarin is naturally present in the leaves of *Geijera parviflora*.^{[2][22]} The isolation process typically involves solvent extraction followed by chromatographic purification.

Protocol Outline:

- **Extraction:** Dried and powdered leaves of *Geijera parviflora* are extracted with a suitable organic solvent, such as methanol or dichloromethane.
- **Solvent Partitioning:** The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- **Chromatography:** The fraction containing **Geiparvarin** is further purified using column chromatography (e.g., silica gel) with a gradient of solvents (e.g., hexane-ethyl acetate).
- **Recrystallization:** The purified **Geiparvarin** is recrystallized from a suitable solvent system to obtain a highly pure crystalline solid.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of a compound.^{[23][24][25]}

Protocol:

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **Geiparvarin** (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
- **Incubation:** Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Geiparvarin is a promising natural product with significant potential for therapeutic applications. Its selective MAO-B inhibitory activity makes it a compelling candidate for the development of new treatments for neurodegenerative diseases. Furthermore, its cytotoxic effects on cancer cells, potentially through a novel apoptotic pathway, warrant further investigation for its development as an anticancer agent. This technical guide provides a solid foundation for researchers interested in exploring the full therapeutic potential of **Geiparvarin** and its analogues. Further studies are needed to fully elucidate its mechanisms of action, establish its in vivo efficacy and safety profiles, and optimize its synthesis for potential clinical development.

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